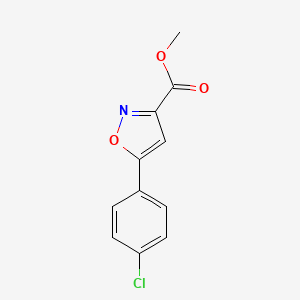

5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチル

説明

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (MCPIC) is a compound that has been used in a variety of scientific research applications. MCPIC is a versatile compound that can be used in a variety of lab experiments, and has been found to have a number of biochemical and physiological effects.

科学的研究の応用

抗がん活性

5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチル: は、潜在的な抗がん特性を持つ化合物として特定されています。この化合物に存在するようなイソキサゾール環は、がん細胞の増殖を阻害することが知られています。 クロロフェニル基の存在は、細胞毒性剤として作用し、悪性細胞の増殖を阻害する能力に寄与する可能性があります .

HDAC阻害

ヒストン脱アセチル化酵素(HDAC)阻害剤は、遺伝子発現の調節において重要な役割を果たす化合物群です。 5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルのイソキサゾール部分は、潜在的なHDAC阻害剤として役立つ可能性を示唆しており、これはがんや神経疾患を含むさまざまな疾患の治療に役立ちます .

抗酸化特性

5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルの構造は、抗酸化特性を示す可能性を示しています。抗酸化物質は、フリーラジカルによる損傷から細胞を保護するために重要です。 類似のイソキサゾール化合物の研究では、フリーラジカルを捕捉する有効性が示されており、この化合物が酸化ストレスの軽減に役立つ可能性が示唆されています .

抗菌および抗微生物効果

イソキサゾール誘導体は、抗菌および抗微生物効果について研究されています。5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルは、そのユニークな構造により、細菌および微生物株に対する有効性を調べることができ、新しい抗生物質の開発に貢献する可能性があります .

神経保護剤

研究では、イソキサゾール化合物が神経保護剤として役立つ可能性があることが示されています。 5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルの特定の構成は、パーキンソン病などの神経変性疾患の治療法の開発に役立ち、神経細胞を損傷から保護する可能性があります .

COX-2阻害

シクロオキシゲナーゼ-2(COX-2)阻害剤は、痛みと炎症の治療に使用されます。 5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルのイソキサゾールコアは、COX-2阻害の候補であることを示唆しており、これは抗炎症薬の開発に役立ちます .

免疫抑制剤用途

イソキサゾール誘導体は、免疫抑制活性があることが判明しています。 これは、5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルが免疫応答の抑制における潜在的な用途について調査できることを意味し、これは臓器移植や自己免疫疾患のコンテキストで特に関連しています .

創薬

5-(4-クロロフェニル)イソキサゾール-3-カルボン酸メチルのユニークな構造は、創薬における貴重な足場となっています。 そのイソキサゾール環は、多くの医薬品に見られる共通の特徴であり、この化合物は、さまざまな治療用途を持つ新規医薬品の合成の出発点として使用できます .

作用機序

Target of Action

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a derivative of isoxazole, a five-membered heterocyclic pharmacophore .

Mode of Action

It is known that isoxazole derivatives interact with their targets based on their chemical diversity . The weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .

Biochemical Pathways

Isoxazole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have shown different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity , suggesting that they may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity .

Cellular Effects

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular function. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby exerting its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects .

Subcellular Localization

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. This localization is important for its interaction with specific biomolecules and for exerting its effects on cellular processes .

特性

IUPAC Name |

methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMSFKKRLBUFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390036 | |

| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176593-36-5 | |

| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

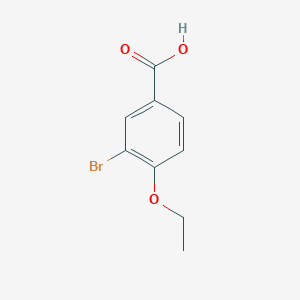

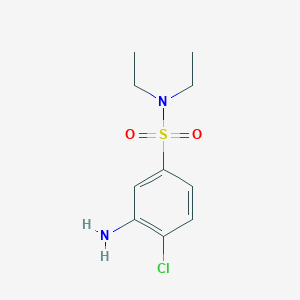

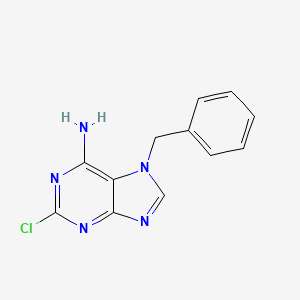

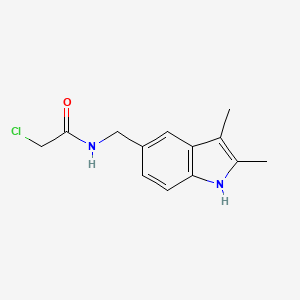

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

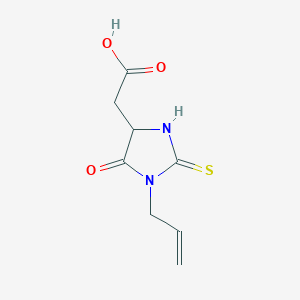

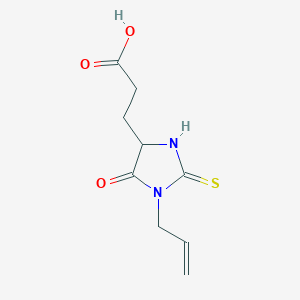

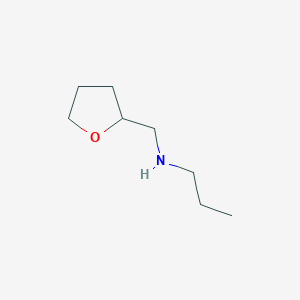

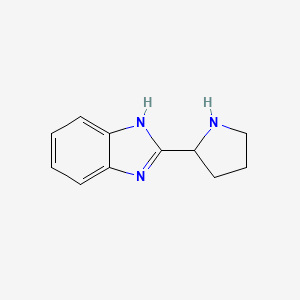

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)